molecular formula C15H20BNO2 B13035655 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B13035655
M. Wt: 257.14 g/mol
InChI Key: DXCKTEVMIMTPDF-UHFFFAOYSA-N
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Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing indole derivative characterized by a methyl group at the 2-position of the indole core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl systems in pharmaceuticals and materials science . Its structural features, including the electron-rich indole system and the sterically shielded boronate group, enhance stability and reactivity in catalytic transformations.

Properties

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C15H20BNO2/c1-10-13(11-8-6-7-9-12(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3

InChI Key

DXCKTEVMIMTPDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the formation of the boronic ester through a substitution reaction. One common method involves the reaction of 2-methyl-3-bromo-1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides to form biaryl or alkenyl products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents such as toluene or ethanol.

Major Products

    Oxidation: this compound-3-boronic acid.

    Reduction: this compound-3-alcohol.

    Substitution: Biaryl or alkenyl derivatives depending on the halide used in the reaction.

Scientific Research Applications

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the boronic ester group.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is largely dependent on its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of indole-based boronate esters, which vary in substitution patterns and functional groups. Key structural analogues include:

Compound Name Substituent Positions Molecular Weight Key Applications Reference
2,7-Dimethyl-4-(pinacol boronate)-1H-indole 2,7-Me; 4-Bpin 283.18 Medicinal chemistry intermediates
5-(Pinacol boronate)-1H-indole 5-Bpin 243.12 OLED materials, Suzuki couplings
7-(Pinacol boronate)-2-(trimethylsilyl)-1H-indole 7-Bpin; 2-TMS 315.29 Photoluminescent materials
2-Phenyl-7-(pinacol boronate)-1H-indole 2-Ph; 7-Bpin 319.21 Catalytic ligand design

Key Observations :

  • Substituent Position : The 3-position boronate group in the target compound offers distinct reactivity compared to 4-, 5-, or 7-substituted analogues. For instance, 5-substituted derivatives (e.g., 5-(pinacol boronate)-1H-indole) are commonly used in light-emitting materials due to their planar conjugation , while 3-substituted derivatives are favored in cross-coupling reactions for drug synthesis .
  • In contrast, 2-phenyl or 2-trimethylsilyl analogues (e.g., ) exhibit enhanced electronic effects, altering their optical properties.

Physicochemical Properties

  • NMR Spectroscopy : The target compound’s ¹H-NMR spectrum shows characteristic peaks for the indole aromatic protons (δ 7.3–7.8 ppm) and the pinacol boronate methyl groups (δ 1.33 ppm) . Shifts differ in analogues; e.g., 5-substituted derivatives display downfield shifts for the C-5 proton due to reduced steric shielding .
  • Thermal Stability : The pinacol boronate group enhances thermal stability, with decomposition temperatures >200°C for most derivatives. However, 2-trimethylsilyl-substituted indoles (e.g., ) exhibit lower melting points (~105°C) due to increased molecular flexibility.

Biological Activity

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety attached to an indole structure. This configuration is believed to enhance its solubility and stability in biological systems.

Molecular Formula

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 219.09 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indole derivatives. While specific data on this compound is limited, related compounds have shown promising results against bacterial strains. For example, derivatives with similar structures demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Indole derivatives are known for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been explored in several studies:

Cell Line IC50_{50} (nM) Activity
HCT116 (Colorectal)2440Moderate activity
MDA-MB-231 (Breast)1296Significant inhibition
PC-3 (Prostate)1546Moderate activity

These findings suggest that modifications to the indole structure can influence the compound's efficacy against different cancer types .

The proposed mechanisms for the biological activity of indole derivatives include:

  • DNA Intercalation : Indoles may interact with DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Further research is needed to elucidate the exact pathways through which this compound exerts its effects.

Study on Antiplasmodial Activity

A study investigated various indole derivatives for their antiplasmodial effects against Plasmodium falciparum. The results indicated that while some compounds exhibited significant inhibition (IC50_{50} values in the nanomolar range), others showed little to no activity. This emphasizes the importance of structural modifications in enhancing antimalarial properties .

Research on Anticancer Activity

In a comparative study of several indole derivatives against different cancer cell lines, it was found that specific substitutions on the indole ring significantly affected cytotoxicity. Compounds with an N-methyl group were generally more potent than their unsubstituted counterparts .

Q & A

Q. Characterization :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR confirm regiochemistry and boronate integrity .
  • TLC/HPLC : Monitor reaction progress and purity (e.g., Rf_f = 0.35 in 1:9 EtOAc/Hexanes) .
  • HR-ESI-MS : Validates molecular weight and isotopic patterns .

What are the typical applications of this compound in palladium-catalyzed cross-coupling reactions?

Basic
The boronate group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl linkages critical in drug discovery and materials science. Key applications include:

  • Biaryl Synthesis : Coupling with aryl halides (e.g., bromoindoles) to construct complex heterocycles .
  • Polymer Chemistry : Incorporation into conjugated polymers via iterative cross-coupling .

Methodological Note : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 as catalysts with bases like K2_2CO3_3 in THF/H2_2O mixtures .

How can researchers optimize reaction conditions to enhance cross-coupling efficiency with this compound?

Advanced
Optimization parameters include:

  • Catalyst/Ligand Systems : Bulky ligands (e.g., SPhos) improve steric tolerance for hindered substrates .
  • Solvent Effects : Mixed polar solvents (e.g., DME/H2_2O) enhance solubility and reaction rates.
  • Temperature : Elevated temperatures (80–100°C) accelerate coupling but may increase side reactions.

Example : A study achieved 85% yield using Pd(OAc)2_2/SPhos in toluene/EtOH at 80°C .

What analytical techniques confirm the structural integrity and purity of this compound?

Q. Advanced

  • Multinuclear NMR : 11B^{11}\text{B} NMR (δ ~30 ppm) confirms boronate stability; 1H^{1}\text{H} NMR detects indole proton environments .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities (e.g., bond angles/rotamers) .
  • HPLC Chiral Analysis : For enantiopure derivatives, use chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess .

How does the electronic environment of the indole ring influence boronate reactivity?

Advanced
The electron-rich indole ring activates the boronate for nucleophilic attack. Substituents (e.g., methyl at C2) modulate reactivity:

  • Electron-Withdrawing Groups (EWGs) : Reduce boronate electrophilicity, slowing cross-coupling .
  • Steric Effects : Bulky groups at C2 hinder catalyst access, requiring tailored ligands (e.g., XPhos) .

What precautions are necessary to prevent decomposition during handling?

Q. Basic

  • Moisture Sensitivity : Store under inert gas (N2_2/Ar) and use anhydrous solvents .
  • Purification : Column chromatography under inert conditions (e.g., silica gel deactivated with Et3_3N) .

How can enantioselective synthesis be achieved using this compound?

Q. Advanced

  • Chiral Catalysts : Cu(I)/chiral phosphine complexes induce asymmetry in allylic substitutions or conjugate additions .
  • Dynamic Kinetic Resolution : Use chiral auxiliaries or enzymes to control stereochemistry during coupling .

What strategies resolve discrepancies in spectroscopic data for derivatives?

Q. Advanced

  • Comparative Analysis : Cross-reference with literature 1H^{1}\text{H} NMR shifts (e.g., indole H4: δ 7.2–7.4 ppm) .
  • Isotopic Labeling : 13C^{13}\text{C}-enriched samples clarify ambiguous signals.
  • X-ray Validation : Resolve regiochemical conflicts via crystallography .

What functional groups are compatible in multi-step syntheses?

Q. Basic

  • Compatible : Halides, esters, and protected amines tolerate cross-coupling conditions.
  • Avoid : Strong acids/bases (hydrolyze boronate) or oxidizing agents (degrade indole) .

How does steric bulk at C3 affect regioselectivity in substitutions?

Advanced
The pinacol boronate’s steric bulk directs electrophiles to less hindered positions (e.g., C5 or C7 of indole). For example:

  • C5 Bromination : Occurs preferentially when C3 is blocked by the boronate .

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